molecular formula C17H21N3OS B5882443 N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methyl-1,3-benzothiazol-6-yl)urea

N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methyl-1,3-benzothiazol-6-yl)urea

カタログ番号 B5882443
分子量: 315.4 g/mol
InChIキー: STLCDRRIVRTCKH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methyl-1,3-benzothiazol-6-yl)urea, also known as CX-4945, is a small molecule inhibitor that has been extensively studied for its potential therapeutic use in cancer treatment. CX-4945 targets protein kinase CK2, a serine/threonine kinase that plays a crucial role in cell growth, proliferation, and survival.

作用機序

N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methyl-1,3-benzothiazol-6-yl)urea targets protein kinase CK2, a serine/threonine kinase that plays a crucial role in cell growth, proliferation, and survival. CK2 is overexpressed in many types of cancer, and its inhibition has been shown to induce apoptosis and inhibit cell proliferation. This compound binds to the ATP-binding site of CK2 and inhibits its activity, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. In addition, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is crucial for tumor growth and metastasis. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells.

実験室実験の利点と制限

One of the advantages of N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methyl-1,3-benzothiazol-6-yl)urea is its specificity for CK2, which reduces the likelihood of off-target effects. In addition, this compound has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one of the limitations of this compound is its relatively low potency, which may limit its efficacy in vivo.

将来の方向性

There are several potential future directions for N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methyl-1,3-benzothiazol-6-yl)urea research. One potential direction is the development of more potent CK2 inhibitors that can overcome the limitations of this compound. Another potential direction is the identification of biomarkers that can predict the response to this compound treatment. In addition, the combination of this compound with other targeted therapies or immunotherapies may enhance its efficacy in cancer treatment. Finally, the role of CK2 in other diseases, such as neurodegenerative diseases and inflammation, warrants further investigation.

合成法

The synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methyl-1,3-benzothiazol-6-yl)urea involves the reaction of 2-methyl-1,3-benzothiazol-6-amine with 1-cyclohexen-1-ylacetic acid to form the intermediate, 2-(1-cyclohexen-1-yl)ethyl-2-methyl-1,3-benzothiazol-6-ylamine. The intermediate is then reacted with N,N'-diisopropylcarbodiimide and N,N-dimethylformamide to form this compound. The yield of this compound is typically around 60%.

科学的研究の応用

N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methyl-1,3-benzothiazol-6-yl)urea has been extensively studied for its potential therapeutic use in cancer treatment. Preclinical studies have shown that this compound inhibits the growth of various types of cancer cells, including breast, prostate, and pancreatic cancer cells. In addition, this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells.

特性

IUPAC Name

1-[2-(cyclohexen-1-yl)ethyl]-3-(2-methyl-1,3-benzothiazol-6-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS/c1-12-19-15-8-7-14(11-16(15)22-12)20-17(21)18-10-9-13-5-3-2-4-6-13/h5,7-8,11H,2-4,6,9-10H2,1H3,(H2,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STLCDRRIVRTCKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)NC(=O)NCCC3=CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。